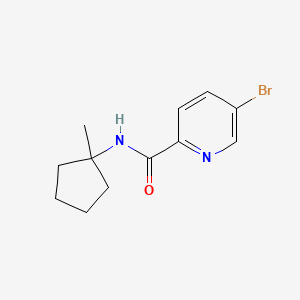

5-bromo-N-(1-methylcyclopentyl)pyridine-2-carboxamide

Beschreibung

5-Bromo-N-(1-methylcyclopentyl)pyridine-2-carboxamide is a pyridine-based carboxamide derivative featuring a bromine atom at the 5-position of the pyridine ring and a 1-methylcyclopentyl group attached to the amide nitrogen. The bromine substituent likely enhances electrophilic reactivity and influences binding interactions with biological targets, while the bulky 1-methylcyclopentyl group may modulate solubility and steric effects .

Eigenschaften

IUPAC Name |

5-bromo-N-(1-methylcyclopentyl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O/c1-12(6-2-3-7-12)15-11(16)10-5-4-9(13)8-14-10/h4-5,8H,2-3,6-7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVVIQKTCPLSNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1)NC(=O)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 2-pyridinecarboxamide using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane . The resulting 5-bromo-2-pyridinecarboxamide is then reacted with 1-methylcyclopentylamine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-bromo-N-(1-methylcyclopentyl)pyridine-2-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The carboxamide group can undergo oxidation to form carboxylic acids or reduction to form amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution: Products depend on the nucleophile used, resulting in derivatives like amines, ethers, or thioethers.

Oxidation: Carboxylic acids are formed.

Reduction: Amines are produced.

Wissenschaftliche Forschungsanwendungen

5-bromo-N-(1-methylcyclopentyl)pyridine-2-carboxamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-bromo-N-(1-methylcyclopentyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The bromine atom and the carboxamide group play crucial roles in its binding affinity and activity . The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways . Further research is needed to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

Thiophene vs. Pyridine Derivatives

- 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide () :

- Core : Thiophene (sulfur-containing heterocycle) vs. pyridine (nitrogen-containing).

- Activity : Demonstrated antibacterial efficacy via Suzuki-Miyaura cross-coupling derivatives (yields: 35–84%) .

- Key Difference : Thiophene’s electron-rich nature may enhance π-π stacking in target binding compared to pyridine’s electron-deficient ring.

Pyrimidine-Benzothiazole Hybrid () :

- Compound Z14 : 5-Bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide.

- Core : Pyrimidine and benzothiazole fusion.

- Activity : Targeted dengue virus NS proteins, highlighting the role of hybrid heterocycles in antiviral design.

Substituent Effects on the Amide Nitrogen

Alkyl vs. Aromatic Groups :

- N-(4-Bromophenyl)-pyridine-2-carboxamide () :

- 5-Bromo-N-(oxan-4-yl)pyridine-2-carboxamide () :

- Substituent : Oxane (tetrahydropyran) ring.

- Property : Enhanced solubility due to the oxygen-rich oxane moiety.

Hydrophilic vs. Hydrophobic Groups :

- 5-Bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide (): Substituent: Hydroxyethyl group.

- 5-Bromo-N,6-dimethylpyridine-2-carboxamide () :

Antimycobacterial Activity () :

- 4-(Substituted benzylsulfanyl)pyridine-2-carboxamides :

Cytotoxicity () :

- Pyridine-2-carboxamides : Exhibited anti-proliferative effects on HUVEC, K-562, and HeLa cells, suggesting dual therapeutic and toxicological profiles.

Physicochemical and Structural Data

Comparative Table :

Biologische Aktivität

5-bromo-N-(1-methylcyclopentyl)pyridine-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including antimicrobial and anticancer activities, and summarizes relevant research findings.

Chemical Structure and Properties

5-bromo-N-(1-methylcyclopentyl)pyridine-2-carboxamide belongs to the class of pyridine derivatives characterized by the presence of a bromine atom at the fifth position and a carboxamide group at the second position of the pyridine ring. Its molecular structure can be represented as follows:

This structure is significant as it influences the compound's reactivity and biological activity.

Antimicrobial Activity

Research has indicated that 5-bromo-N-(1-methylcyclopentyl)pyridine-2-carboxamide exhibits notable antimicrobial properties . It has been investigated for its effectiveness against various bacterial strains, including antibiotic-resistant bacteria.

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated varying MIC values against different strains. For instance, studies have shown MIC values as low as 6.25 mg/mL against certain resistant strains, indicating strong antibacterial potential .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been explored for its anticancer properties . Preliminary studies suggest that it may inhibit cancer cell proliferation through specific mechanisms:

- Mechanism of Action : The compound appears to interact with key molecular targets involved in cell cycle regulation and apoptosis. The presence of the bromine atom enhances its electrophilicity, potentially increasing binding affinity to target proteins involved in cancer progression.

Case Studies and Experimental Data

- Antibacterial Efficacy : In vitro studies have confirmed that 5-bromo-N-(1-methylcyclopentyl)pyridine-2-carboxamide is effective against multidrug-resistant strains such as XDR Salmonella Typhi. The compound's efficacy was evaluated using agar well diffusion methods, yielding significant inhibition zones .

- Cell Proliferation Studies : In cancer cell lines, the compound showed a dose-dependent reduction in cell viability, with IC50 values indicating substantial potency compared to standard chemotherapeutics .

- Molecular Docking Studies : Computational analyses have provided insights into the binding interactions between the compound and target proteins. For example, docking studies revealed that it forms multiple hydrogen bonds with critical amino acid residues in target enzymes, enhancing its potential as an inhibitor .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Main Activity | MIC (mg/mL) | IC50 (µM) |

|---|---|---|---|---|

| 5-bromo-N-(1-methylcyclopentyl)pyridine-2-carboxamide | Structure | Antimicrobial, Anticancer | 6.25 | 1.469 |

| 5-Bromo-N-methylpyridine-3-carboxamide | Similar | Anticancer | 12.5 | 3.0 |

| 5-Chloro-N-methylpyridine-2-carboxamide | Similar | Antimicrobial | 15.0 | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.